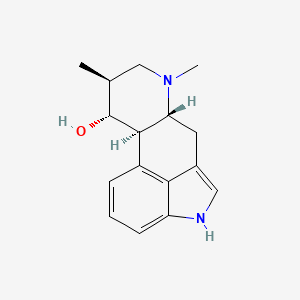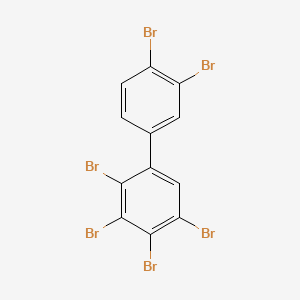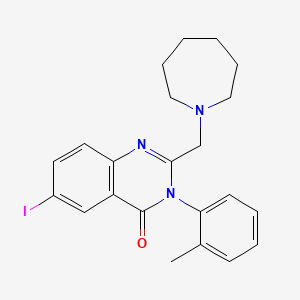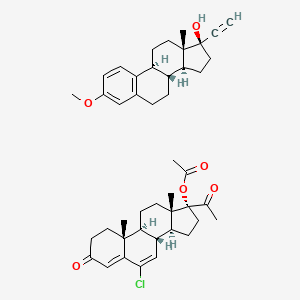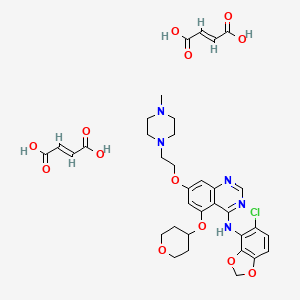
Saracatinib difumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saracatinib Difumarate is the difumarate salt of saracatinib, an orally available 5-, 7-substituted anilinoquinazoline with anti-invasive and anti-tumor activities. Saracatinib is a dual-specific inhibitor of Src and Abl, protein tyrosine kinases that are overexpressed in chronic myeloid leukemia cells. This agent binds to and inhibits these tyrosine kinases and affects cell motility, cell migration, adhesion, invasion, proliferation, differentiation, and survival. Specifically, Saracatinib inhibits Src kinase-mediated osteoclast bone resorption.
Wissenschaftliche Forschungsanwendungen
Src and Abl Tyrosine Kinase Inhibition
Saracatinib difumarate, a dual-specific inhibitor of Src and Abl tyrosine kinases, shows promising anti-invasive and anti-tumor activities. It's particularly significant in chronic myeloid leukemia, where these kinases are overexpressed. By inhibiting these kinases, saracatinib affects cell motility, migration, adhesion, invasion, proliferation, differentiation, and survival. Notably, it inhibits Src kinase-mediated osteoclast bone resorption (Saracatinib Difumarate, 2020).
Modulation of Multidrug Resistance
Saracatinib has been studied for its effect on reversing multidrug resistance (MDR) induced by ATP-binding cassette (ABC) transporters. It enhances the cytotoxicity of ABCB1 substrate drugs in various cell lines and increases drug accumulation, indicating its potential in overcoming MDR in cancer treatment (Liu et al., 2013).
Impact on Bone Turnover
Research has shown that saracatinib can significantly affect bone turnover. A study on healthy men indicated a dose-dependent decrease in bone resorption markers, suggesting potential use in treating diseases characterized by increased bone resorption, like metastatic bone disease and osteoporosis (Hannon et al., 2010).
Metabolic Profiling and Reactive Intermediates
Metabolic profiling studies of saracatinib revealed the formation of reactive ortho-quinone and iminium intermediates, enhancing the understanding of the drug's metabolism and possibly its side effects (Attwa et al., 2018).
Antitumor Activity in Various Cancer Types
Saracatinib has been tested in several cancer types, including ovarian, breast, lung, colorectal, and head and neck cancers. Its effectiveness as a Src kinase inhibitor has been evaluated in both monotherapy and combination with other chemotherapeutic agents. The outcomes have varied across different studies, with some showing potential benefits and others indicating limited effectiveness (Various Authors, 2010-2020).
Combined Treatment Strategies
Studies have also explored the combination of saracatinib with other agents, such as immunomodulatory proteins and chemotherapeutic drugs, to enhance its anticancer effects. These combination strategies are aimed at targeting various aspects of cancer cell growth and resistance mechanisms (Chiu et al., 2020; Morrow et al., 2010; Nam et al., 2012).
Phase I and II Clinical Trials
Saracatinib has undergone various Phase I and II clinical trials, assessing its safety, pharmacokinetics, and efficacy in patients with advanced solid malignancies. These studies have provided valuable insights into its clinical application and potential therapeutic roles (Baselga et al., 2010; Reddy et al., 2015; Fury et al., 2011).
Exploration in Non-Cancer Applications
Interestingly, saracatinib has also been explored for its potential in non-cancer applications, such as its effects on renal function and alcohol-seeking behavior, although results in these areas have been mixed (Dalton et al., 2010; Thompson et al., 2021).
Eigenschaften
CAS-Nummer |
893428-72-3 |
|---|---|
Produktname |
Saracatinib difumarate |
Molekularformel |
C35H40ClN5O13 |
Molekulargewicht |
774.2 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine |
InChI |
InChI=1S/C27H32ClN5O5.2C4H4O4/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22;2*5-3(6)1-2-4(7)8/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




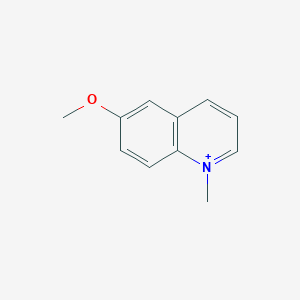


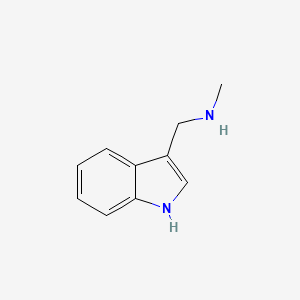
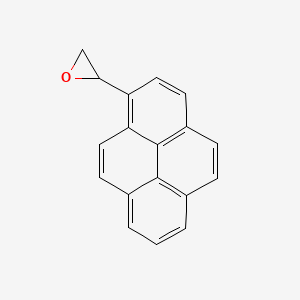

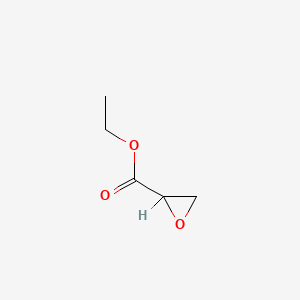

![5b-Hydroxy-2,2,13b,13c-tetramethyl-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-4h-3,15a-epoxy[1]benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one](/img/structure/B1194630.png)
